3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic synthesis. One common route starts with the preparation of the thiazole ring, followed by the introduction of the pyrrole moiety. The azetidinyl group is then attached, and finally, the imidazolidine-2,4-dione ring is formed.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyrrole Introduction: The pyrrole ring can be introduced using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Azetidinyl Group Attachment: The azetidinyl group can be introduced via a cyclization reaction involving β-lactams.
Imidazolidine-2,4-dione Formation: The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction of urea derivatives with appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azetidinyl and imidazolidine rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding N-oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be screened for various biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple heterocyclic rings may allow it to bind to active sites or allosteric sites on proteins, modulating their activity. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which may confer unique biological activities and chemical reactivity not found in simpler compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-9-12(24-15(17-9)18-4-2-3-5-18)13(22)19-7-10(8-19)20-11(21)6-16-14(20)23/h2-5,10H,6-8H2,1H3,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMUYDFDBJRMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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